ethyl {[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, substituted with a 4-chlorophenyl group and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the 4-chlorophenyl group through electrophilic aromatic substitution. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate involves its interaction with specific molecular targets. The chromen-2-one core can interact with enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group may enhance binding affinity or selectivity towards certain targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate can be compared with other chromen-2-one derivatives:
Ethyl 2-(3-chlorophenyl)acetate: Similar in structure but lacks the chromen-2-one core.
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Contains a similar aromatic ring but differs in the ester and hydroxyl groups.
The uniqueness of ethyl 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-2-phenylacetate lies in its specific substitution pattern and the presence of both the chromen-2-one core and the ethyl ester group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19ClO5 |
---|---|
Molecular Weight |
434.9 g/mol |
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate |
InChI |
InChI=1S/C25H19ClO5/c1-2-29-25(28)23(17-6-4-3-5-7-17)30-20-13-10-18-14-21(24(27)31-22(18)15-20)16-8-11-19(26)12-9-16/h3-15,23H,2H2,1H3 |
InChI Key |
CJPAHMUGIZQTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.